

# Application Notes and Protocols for Trace NDMA Analysis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and trace analysis of **N-Nitrosodimethylamine** (NDMA), a probable human carcinogen, in various matrices, including pharmaceuticals, water, and food products.[1][2][3] The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification of NDMA at trace levels, as it directly impacts analytical sensitivity and specificity by isolating the analyte from complex matrices.[4]

# **Key Sample Preparation Techniques**

The most common and effective techniques for the extraction and concentration of NDMA from diverse sample types include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Headspace (HS) analysis.[4][5][6] The choice of method is often dictated by the sample matrix, the volatility of NDMA, and the analytical instrumentation available.[6]

## Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used technique for the analysis of NDMA in water and pharmaceutical samples.[5][7] It offers high recovery rates and the ability to process larger sample volumes, leading to lower detection limits.[7] Activated carbon or graphitized carbon-based SPE cartridges are commonly employed for trapping NDMA.[7]

## **Quantitative Performance Data for SPE Methods**



Matrix	SPE Sorbent	Analytical Method	Recovery (%)	LOD	LOQ	Referenc e
Drinking Water	Activated Coconut Charcoal	GC-NPD	61%	6.4 ng/L	10 ng/L	[7]
Drinking Water	Graphitized Carbon	GC-MS/MS	71.5 - 88.0%	-	-	
Various Water Matrices	Activated Coconut Charcoal	GC-MS/MS	91 - 126% (average)	2.5 ng/L (MDL)	-	
Pharmaceu ticals (Nizatidine)	Magnetic Coconut Carbon Composite	GC- MS/SIM	97.9 - 102.5%	-	16 ng/kg	[8]
Water	Ambersorb 572	-	-	1.0 ng/L	-	

# **Experimental Protocol: SPE for NDMA in Drinking Water**

This protocol is adapted from established methods for the analysis of nitrosamines in drinking water.[9]

#### Materials:

- Supelclean™ ENVI-Carb™ SPE tube (0.5 g/6 mL) or equivalent
- Dichloromethane (DCM)
- Methanol (MeOH)
- · Reagent Water
- Nitrogen gas or vacuum manifold
- 15 mL centrifuge tubes



## Procedure:

- SPE Cartridge Conditioning:
  - Condition the SPE tube with 6 mL of dichloromethane.
  - Flush with 6 mL of methanol.
  - Apply nitrogen gas or vacuum to dry the cartridge.
  - Activate the column with 6 mL of methanol followed by 9 mL of reagent water.
- Sample Loading:
  - Pass 500 mL to 1000 mL of the water sample through the conditioned SPE column at a flow rate of approximately 10 mL/min.[7]
- Cartridge Drying:
  - Remove residual water from the SPE tube by applying a vacuum or flushing with nitrogen gas for 10 minutes.
- Elution:
  - Elute the trapped NDMA from the cartridge with 10 mL of dichloromethane into a 15 mL centrifuge tube.
- · Concentration:
  - The eluate can be concentrated to a final volume of 1.0 mL for analysis.

# **SPE Workflow Diagram**





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Caption: Solid-Phase Extraction (SPE) Workflow for NDMA Analysis.

# **Liquid-Liquid Extraction (LLE)**

Liquid-Liquid Extraction is a conventional technique used for separating nitrosamines from aqueous solutions into an immiscible organic solvent.[6] This method is particularly suitable for less volatile nitrosamines and can be adapted for various sample matrices, including pharmaceuticals and water.[6][10]

Quantitative Performance Data for LLE Methods

Matrix	Extractio n Solvent	Analytical Method	Recovery (%)	LOD	LOQ	Referenc e
Antibody Drugs (SALLE)	-	LC-MS/MS	75.4 - 114.7%	-	0.5 μg/L	[11]
Water	Dichlorome thane	GC-MS	70 - 170% (depending on solvent volume)	-	-	[10]
Pharmaceu ticals	Dichlorome thane	GC-MS/MS	70 - 130%	-	-	[12]

# Experimental Protocol: LLE for NDMA in Pharmaceuticals (Valsartan)

This protocol is based on methods for the analysis of nitrosamines in sartan drug products.[13]

#### Materials:

- Valsartan tablets
- 0.1 N Sodium Hydroxide (NaOH)



- Dichloromethane (DCM)
- 15 mL centrifuge tubes
- Vortex mixer
- Centrifuge

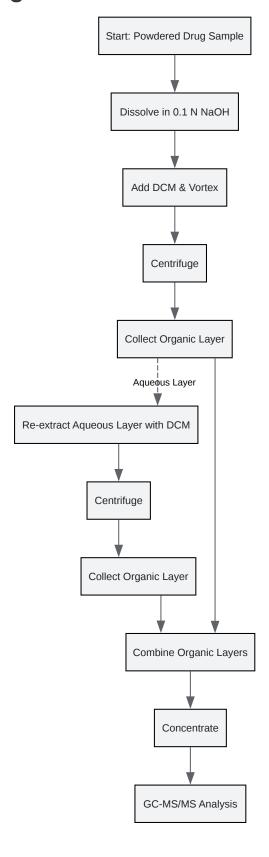
## Procedure:

- Sample Preparation:
  - Grind valsartan tablets to a fine powder.[13]
  - Accurately weigh approximately 250 mg of the powdered sample into a 15 mL centrifuge tube.[13]
- Dissolution:
  - Add 10 mL of 0.1 N NaOH to the tube, vortex briefly, and shake for at least 5 minutes.[13]
- Extraction:
  - Add 5 mL of dichloromethane (DCM) and vortex for 1 minute.[13]
  - Centrifuge to separate the aqueous and organic layers.[13]
  - Carefully transfer the lower organic (DCM) layer to a clean tube.[13]
- Repeat Extraction:
  - Repeat the extraction of the aqueous layer with a fresh 5 mL of DCM.[13]
- Combine and Concentrate:
  - Combine the DCM extracts.[13]
  - If necessary, evaporate the combined extracts to a smaller volume.



• Transfer the final extract to a GC vial for analysis.[13]

## **LLE Workflow Diagram**





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Caption: Liquid-Liquid Extraction (LLE) Workflow for NDMA Analysis.

# Headspace (HS) Gas Chromatography-Mass Spectrometry (GC-MS)

Headspace analysis is a solventless technique particularly useful for volatile nitrosamines like NDMA.[14][15] It involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC-MS system. This method minimizes matrix effects and can be automated for high-throughput analysis.[16][17]

## **Quantitative Performance Data for HS-GC-MS Methods**

Matrix	Analytical Method	Recovery (%)	LOD	LOQ	Reference
Pharmaceutic als (Valsartan)	HS-GC-MS	106 (±8)%	0.01 ppm	0.05 ppm	[17]
Food (Various)	Dynamic Headspace (DHS)-GC- MS	Reproducibilit y (RSD) < 20%	< 0.2 ng/tube	-	[14]
Pharmaceutic als (Metformin)	MHE-SIFT- MS	-	-	2 ng/g	[16]

# Experimental Protocol: Dynamic Headspace (DHS) for NDMA in Food

This protocol is based on a solventless extraction technique for food samples.[14]

#### Materials:

Food sample (e.g., bacon, cheese)



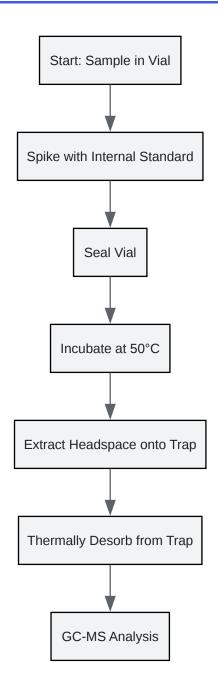
- 10 mL screw-capped vials
- Internal standards (e.g., NDMA-d6)
- Dynamic Headspace system with a Tenax® TA-packed trap tube
- GC-MS system

#### Procedure:

- Sample Preparation:
  - Place approximately 1.0 g of the food sample into a 10 mL screw-capped vial.[14]
  - Spike the sample with an appropriate amount of internal standard (e.g., 25 ng of NDMAd6).[14]
- Incubation and Extraction:
  - Incubate the vial at 50 °C for 2 minutes.[14]
  - Extract the headspace for 15 minutes at a flow rate of 50 mL/min, trapping the analytes on a Tenax® TA tube at 25 °C.[14]
- Thermal Desorption and Analysis:
  - Desorb the trapped analytes from the Tenax® TA tube by heating at 280 °C for 3 minutes with a helium flow of 50 mL/min.[14]
  - Introduce the desorbed analytes into the GC-MS system for separation and detection.

# **Headspace GC-MS Workflow Diagram**





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Caption: Headspace (HS) GC-MS Workflow for NDMA Analysis.

# **Concluding Remarks**

The selection of a suitable sample preparation technique is a critical step for the accurate and reliable determination of trace levels of NDMA. The methods outlined in these application notes —Solid-Phase Extraction, Liquid-Liquid Extraction, and Headspace analysis—provide robust options for researchers and scientists. The choice of method should be carefully considered



based on the specific sample matrix, required sensitivity, and available instrumentation.[6] Validation of the chosen method according to regulatory guidelines such as ICH Q2(R2) is essential to ensure data quality and compliance.[13]

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